molecular formula C18H16N2O3S B2540706 Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 28831-25-6

Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

Cat. No.: B2540706
CAS No.: 28831-25-6
M. Wt: 340.4
InChI Key: FKJKSILMIHNWTP-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a quinazolinone derivative featuring a 4-methylphenyl substituent at position 3 of the quinazolinone core and a methyl ester-linked sulfanyl group at position 2. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

methyl 2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-11-16(21)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJKSILMIHNWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves a multi-step process. One common method starts with the reaction of anthranilic acid with isothiocyanates to form 2-mercaptoquinazolinones . This intermediate is then subjected to S-alkylation using methyl bromoacetate under basic conditions to yield the final product . The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) group undergoes oxidation to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions:

Reagent(s)ConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 60°C, 4 hrSulfoxide derivative72%
m-CPBADCM, 0°C → RT, 8 hrSulfone derivative85%

Mechanistic Insight :

  • Peracid-mediated oxidation proceeds through a two-electron transfer mechanism, forming a sulfonium ion intermediate.

  • Hydrogen peroxide in acidic media follows a radical pathway, confirmed by ESR studies.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to produce the corresponding carboxylic acid:

ConditionsCatalystProductYieldSource
6M HClReflux, 6 hr2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetic acid89%
NaOH (10%)Ethanol/H₂O (1:1), 80°C, 3 hrSodium salt of the carboxylic acid95%

Applications :

  • The carboxylic acid derivative serves as a precursor for amide coupling in drug discovery.

Nucleophilic Substitution at the Acetate Chain

The α-carbon to the ester group participates in nucleophilic reactions:

NucleophileConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 5 hr2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetohydrazide78%
4-Amino-1,2,4-triazoleDMF, K₂CO₃, 60°C, 12 hrTriazole-linked amide derivative65%

Key Observation :

  • Reactions proceed via an SN2 mechanism, with the sulfanyl group stabilizing the transition state through resonance .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reagent(s)ConditionsProductYieldSource
NH₂NH₂·H₂OEthanol, microwave, 120°C, 20 minThiazolo[3,2-a]quinazolinone68%
CS₂/KOHDMF, 100°C, 8 hrThiadiazole-quinazolinone hybrid54%

Structural Confirmation :

  • X-ray crystallography of analogous compounds confirms chair conformations in thiazole-fused derivatives .

Alkylation at the Sulfanyl Group

The sulfur atom acts as a nucleophile in alkylation reactions:

Alkylating AgentConditionsProductYieldSource
Ethyl bromoacetateK₂CO₃, DMF, 80°C, 6 hrBis-acetate derivative73%
Allyl bromidePhase-transfer catalysisAllyl sulfanyl-quinazolinone62%

Kinetics :

  • Second-order kinetics observed with pseudo-first-order approximations under excess alkylating agent .

Aromatic Electrophilic Substitution

The quinazolinone core undergoes regioselective substitutions:

Reaction TypeReagent(s)Position ModifiedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC6 of quinazolinone58%
BrominationBr₂/CHCl₃, RTC8 of quinazolinone67%

Regiochemical Control :

  • Electron-donating groups at the 4-methylphenyl ring direct electrophiles to the C6 and C8 positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-quinazolinone hybrid71%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkyne-functionalized derivative63%

Optimization Data :

  • Catalyst loading < 5 mol% achieved via microwave-assisted protocols .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure features a quinazoline ring that is known for its diverse pharmacological properties. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.

Anticancer Activity

Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has been investigated for its anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : The compound has shown activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • IC50 Values : Some derivatives in related studies exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer effects .

Antimicrobial Properties

Research into the antimicrobial properties of quinazoline derivatives suggests that this compound may also possess significant antibacterial and antifungal activities:

  • Microbial Strains Tested : Compounds similar to this have shown effectiveness against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • Mechanism of Action : The presence of electron-withdrawing groups enhances the antimicrobial activity, potentially making this compound a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Quinazoline coreEssential for anticancer activity
Sulfanyl groupEnhances interaction with biological targets
Methyl substitutionAffects lipophilicity and cellular uptake

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinazoline derivatives similar to this compound:

  • El-Azab et al. (2011) : Investigated the anti-convulsant activity of related compounds, establishing a link between molecular structure and biological function .
  • RSC Advances (2014) : Reported on the synthesis and antimicrobial studies of new quinazoline derivatives, highlighting their potential as future therapeutic agents against tuberculosis .
  • Academia.edu (2012) : Discussed the crystal structure and intermolecular interactions that contribute to the biological activity of these compounds, emphasizing their role in drug design .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include:

Substituent Position and Type: Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: A methoxy group at the meta position of the phenyl ring (3-methoxyphenyl) . Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: A simple phenyl group at position 3 and an ethyl ester . Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate: A nitro group at position 6 of the quinazolinone ring and a propanoate ester . 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: Replacement of the methyl ester with an acetamide group linked to a phenoxyphenyl moiety .

Ester vs. Amide Functionalization :

  • Methyl/ethyl esters enhance lipophilicity, whereas acetamide derivatives (e.g., ) may improve target binding via hydrogen bonding .

Table 1: Structural and Functional Comparison
Compound Substituent on Phenyl Ring Ester/Amide Group Key Modifications
Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate (Target) 4-methylphenyl Methyl ester Para-methyl substitution
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate 3-methoxyphenyl Methyl ester Meta-methoxy substitution
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate Phenyl Ethyl ester No ring substituent
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate Phenyl Propanoate ester Nitro group at quinazolinone position 6
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-methylphenyl Acetamide Phenoxyphenyl-linked amide

Physicochemical Properties

Spectroscopic Data :

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate :

  • $ ^1H $ NMR: 3.69 ppm (ester –OCH₃), 3.79 ppm (3-OCH₃), 4.01 ppm (methylene group) .
  • $ ^{13}C $ NMR: 34.17 ppm (methylene), 52.34 ppm (ester –OCH₃), 55.50 ppm (3-OCH₃) .
    • Melting Points : The 3-methoxyphenyl derivative melts at 137°C , whereas ethyl ester analogues (e.g., ) form colorless crystals with unspecified melting points.

Biological Activity

Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-methylphenyl derivatives with quinazoline intermediates. The structural formula can be represented as follows:

C14H14N2O2S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a quinazoline core that is known for its diverse biological activities. The presence of the sulfanyl group and methyl acetate moiety enhances its pharmacological potential.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated a series of quinazoline derivatives against various bacterial strains, demonstrating moderate to high activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl 2-{...}P. aeruginosa16

2. Anti-inflammatory Activity

Quinazoline derivatives have been studied for their anti-inflammatory effects. This compound showed promising results in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the production of pro-inflammatory cytokines .

3. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

  • Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections showed that treatment with quinazoline derivatives led to significant improvement in infection clearance rates compared to standard antibiotics .
  • Case Study on Anti-inflammatory Properties : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers .
  • Case Study on Cancer Treatment : A preclinical study demonstrated that combining this compound with traditional chemotherapy enhanced the overall effectiveness against resistant cancer cell lines .

Q & A

Q. Table 1: Comparison of Reaction Conditions

ConditionTraditional (DMF Reflux)Green (Ethanol/Water)
Time5–13 hours2–4 hours
Yield70–85%65–80%
Purity≥95% (HPLC)≥90% (LC/MS-ELSD)
Environmental ImpactHigh (toxic solvents)Low
Data derived from

Advanced: How can green chemistry principles optimize the synthesis of this compound, and what metrics validate their efficacy?

Methodological Answer:
Green synthesis focuses on reducing hazardous waste and energy use. Strategies include:

  • Solvent replacement : Using ethanol/water mixtures instead of DMF decreases toxicity .
  • Catalyst-free conditions : Avoiding Pd-based catalysts reduces heavy metal contamination .
  • Room-temperature reactions : Lower energy consumption vs. reflux .
    Validation metrics :
  • E-factor : Measures waste per product unit; lower values indicate greener processes.
  • Atom economy : Maximizes incorporation of reactants into the final product.
  • Lifecycle analysis (LCA) : Assesses environmental impact across all stages .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: 7.04–8.08 ppm (quinazolinone and 4-methylphenyl rings) .
    • Methyl groups: 3.69 ppm (ester –OCH₃) and 2.5 ppm (4-methylphenyl –CH₃) .
    • Methylene (–S–CH₂–): 4.01 ppm (singlet) .
  • ¹³C NMR :
    • Carbonyl (C=O): 167–170 ppm (quinazolinone and ester groups) .
    • Methyl carbons: 52.34 ppm (ester –OCH₃) and 21.5 ppm (4-methylphenyl –CH₃) .
  • Mass spectrometry : Molecular ion peak at m/z 383.1 (calculated for C₁₉H₁₇N₂O₃S) .

Advanced: How do computational methods predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulates solvent interactions to assess stability in aqueous environments (relevant for drug delivery) .
  • Degradation pathways : Predicts hydrolytic cleavage of the ester group under alkaline conditions or photodegradation via UV exposure .

Basic: What in vitro assays are recommended for preliminary bioactivity screening, and what controls ensure reliability?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer assays : MTT assay using HeLa or MCF-7 cell lines .
  • Controls :
    • Positive: Standard drugs (e.g., doxorubicin for anticancer assays).
    • Negative: Solvent-only (DMSO) and untreated cell controls.
    • Replicates: ≥3 replicates per concentration to assess variability .

Advanced: How can researchers resolve contradictions in bioactivity data, such as divergent IC₅₀ values across studies?

Methodological Answer:

  • Variable standardization :
    • Cell line authenticity (e.g., STR profiling).
    • Compound purity (≥95% by HPLC) .
  • Assay conditions :
    • Consistent pH, temperature, and incubation time.
    • Normalization to protein content or cell count.
  • Meta-analysis : Statistical aggregation of data from multiple studies to identify trends .

Basic: What are the primary environmental degradation pathways for this compound, and how are they analyzed?

Methodological Answer:

  • Hydrolysis : Ester group cleavage under alkaline conditions (pH >9) forms 2-mercaptoquinazolinone and acetic acid derivatives .
  • Photolysis : UV exposure degrades the quinazolinone ring, monitored via HPLC-UV .
  • Biodegradation : Soil microbiota studies under OECD 301 guidelines assess microbial breakdown .

Advanced: How does the 4-methylphenyl substituent influence electronic properties and intermolecular interactions?

Methodological Answer:

  • Steric effects : The methyl group increases steric hindrance, reducing π-π stacking in crystal structures .
  • Electronic effects : Electron-donating methyl group stabilizes the quinazolinone ring via resonance, altering redox potentials (cyclic voltammetry) .
  • Solubility : Hydrophobicity increases logP by ~0.5 units vs. unsubstituted analogs, impacting bioavailability .

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